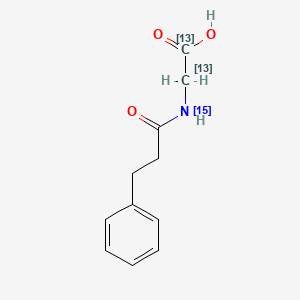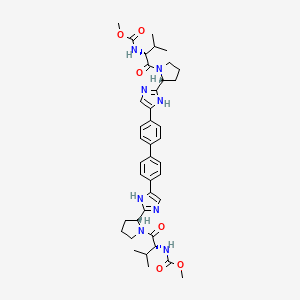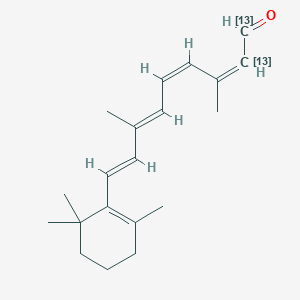
all-trans-Retinal-14,15-13C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
all-trans-Retinal-14,15-13C2: is a labeled retinal compound, specifically a carotenoid component of the visual pigments. It is a derivative of vitamin A and plays a crucial role in the visual cycle. The compound is converted to retinoic acid by retinal dehydrogenase, which is essential for various biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of all-trans-Retinal-14,15-13C2 typically involves the incorporation of carbon-13 isotopes at specific positions in the retinal molecule. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled precursors and optimized reaction conditions to achieve high yields and purity. The process may include multiple steps of purification and characterization to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: all-trans-Retinal-14,15-13C2 undergoes various types of chemical reactions, including:
Oxidation: Conversion to retinoic acid by retinal dehydrogenase.
Reduction: Reduction to retinol or other reduced forms.
Substitution: Reactions involving the substitution of functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Retinoic acid.
Reduction: Retinol and other reduced forms.
Substitution: Various substituted retinal derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: all-trans-Retinal-14,15-13C2 is used as a stable isotope-labeled compound in various chemical studies to investigate reaction mechanisms and pathways .
Biology: In biological research, it is used to study the visual cycle and the role of retinal in vision. It helps in understanding the molecular mechanisms of vision and the function of visual pigments .
Medicine: The compound is used in medical research to study the effects of retinoids on various biological processes, including cell differentiation, growth, and development .
Industry: In the pharmaceutical industry, this compound is used as a reference standard for quality control and analytical testing of retinoid-based drugs .
Mécanisme D'action
all-trans-Retinal-14,15-13C2 exerts its effects by being converted to retinoic acid by retinal dehydrogenaseThese receptors modulate the transcription of genes involved in various biological processes, including cell differentiation, growth, and development .
Comparaison Avec Des Composés Similaires
all-trans-Retinal: The non-labeled form of the compound.
13-cis-Retinal: An isomer of retinal with a different configuration.
11-cis-Retinal: Another isomer involved in the visual cycle.
Uniqueness: all-trans-Retinal-14,15-13C2 is unique due to the incorporation of carbon-13 isotopes, which makes it valuable for isotopic labeling studies. This allows researchers to track the compound in various biological and chemical processes, providing insights into reaction mechanisms and pathways that are not possible with non-labeled compounds .
Propriétés
Formule moléculaire |
C20H28O |
|---|---|
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
(2Z,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)(1,2-13C2)nona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6-,12-11+,16-8+,17-13-/i13+1,15+1 |
Clé InChI |
NCYCYZXNIZJOKI-IYFNPHNASA-N |
SMILES isomérique |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C\C(=[13CH]/[13CH]=O)\C)/C |
SMILES canonique |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-phenyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide](/img/structure/B13844194.png)
![5-hydroxy-1-[(Z)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B13844203.png)
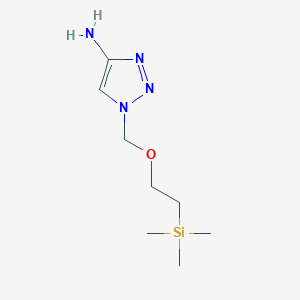
![2-[2-(2-Amino-4,6-dimethoxyphenoxy)ethyl-methylamino]ethanol](/img/structure/B13844207.png)
![2-(6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2-yl)acetic acid](/img/structure/B13844211.png)
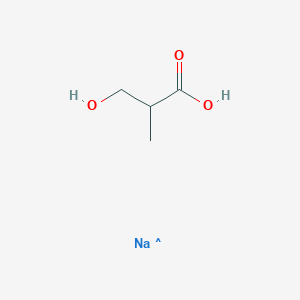
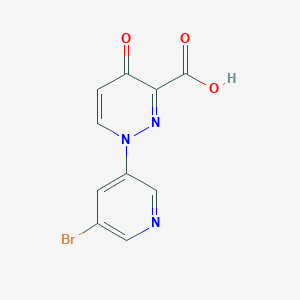
![4-(4-chloro-6-ethenyl-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13844221.png)
![3,3'-(Propane-1,3-diyl)bis(7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one)](/img/structure/B13844229.png)
![[1,3]-Dioxole-4,6(5H)-dione Triamcinolone Acetonide](/img/structure/B13844234.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]pentanamide](/img/structure/B13844240.png)
